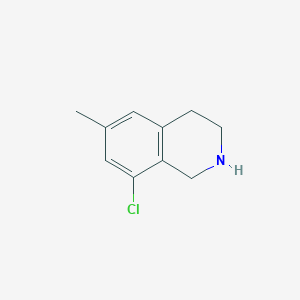

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline

Description

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂ClN) is a tetrahydroisoquinoline (THIQ) derivative featuring a chlorine substituent at position 8 and a methyl group at position 6 of the isoquinoline scaffold. The THIQ core is a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring, making it a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous neurotransmitters like dopamine and serotonin. For instance, halogenation (e.g., Cl, F, Br) at position 8 is often associated with enhanced metabolic stability and receptor binding specificity .

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLHWCFKPOITDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from simple precursors. One common synthetic route is the reduction of 8-chloro-6-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include high pressure and temperature to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or selenium dioxide to form corresponding nitrone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of nitrone derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline has found applications in several scientific research areas:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including those targeting neurodegenerative diseases and infectious pathogens.

Biology: It serves as a tool in biological studies to understand the mechanisms of action of isoquinoline-based drugs.

Material Science: The compound is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Chloro-6-methyl-THIQ with structurally and functionally related THIQ derivatives, emphasizing substituent effects, biological activities, and metabolic profiles:

Key Insights from Structural Comparisons

Substituent Position and Electronic Effects: Halogens at C8: Chlorine (8-Chloro-THIQ) and fluorine (8-Fluoro-THIQ) improve metabolic stability compared to non-halogenated analogs. Bromine (8-Bromo-THIQ) may enhance halogen bonding in receptor interactions . Methyl vs. Methoxy: Methyl groups (e.g., C6 in 8-Chloro-6-methyl-THIQ) increase lipophilicity, aiding blood-brain barrier (BBB) penetration, whereas methoxy groups (e.g., 6,7-Dimethoxy-THIQ) enhance polarity and receptor affinity .

Biological Activity: Neurotoxicity: Salsolinol (1-methyl-6,7-dihydroxy-THIQ) exemplifies how substituents like hydroxyl groups at C6/C7 correlate with neurotoxic effects in PD models . Therapeutic Potential: 8-Amino-THIQ derivatives (e.g., nomifensine) demonstrate that electron-donating groups at C8 (e.g., NH₂) are critical for CNS-targeted activities like dopamine reuptake inhibition .

Metabolism and BBB Penetration :

- Simple THIQs like 1,2,3,4-TIQ and 1-methyl-TIQ are metabolized to hydroxylated derivatives and efficiently cross the BBB, concentrating in the brain . Chlorination at C8 in 8-Chloro-6-methyl-THIQ may slow hepatic metabolism, prolonging its half-life.

Biological Activity

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline (8-Cl-6-Me-THIQ) is a bicyclic organic compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article reviews the biological activity of 8-Cl-6-Me-THIQ based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 8-Cl-6-Me-THIQ is C_10H_12ClN. The presence of a chlorine atom at position 8 and a methyl group at position 6 contributes to its unique reactivity and biological profile. The structural characteristics can influence its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Preliminary studies indicate that 8-Cl-6-Me-THIQ exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, including bacteria and fungi. For instance, its activity has been compared with other tetrahydroisoquinoline derivatives, demonstrating a significant inhibition of microbial growth.

| Compound | Microbial Target | Activity |

|---|---|---|

| 8-Cl-6-Me-THIQ | Staphylococcus aureus | Moderate Inhibition |

| 8-Cl-6-Me-THIQ | Escherichia coli | High Inhibition |

| 8-Cl-6-Me-THIQ | Candida albicans | Moderate Inhibition |

Neuroprotective Effects

Research has also indicated that 8-Cl-6-Me-THIQ may possess neuroprotective effects , potentially relevant in treating neurodegenerative disorders. Its structural similarities with known neuroprotective agents suggest that it may interact with neurotransmitter systems or modulate neuroinflammatory responses.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Biochemical Pathways

The mechanism by which 8-Cl-6-Me-THIQ exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : It acts as a reversible inhibitor of phenylethanolamine N-methyltransferase, affecting catecholamine biosynthesis.

- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and inflammation.

- Cellular Signaling : It influences cellular signaling pathways related to inflammation and oxidative stress responses.

Study on Antimicrobial Efficacy

A study conducted by researchers at demonstrated the antimicrobial efficacy of 8-Cl-6-Me-THIQ against multiple strains of bacteria. The compound was tested using standard disk diffusion methods, revealing significant zones of inhibition compared to control groups.

Neuroprotective Evaluation

In a neuroprotection study published in , the compound was tested on neuronal cell lines exposed to oxidative stress. Results indicated that 8-Cl-6-Me-THIQ reduced cell death significantly compared to untreated controls, suggesting its potential as a neuroprotective agent.

Q & A

Q. What are the most reliable synthetic routes for 8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization or reduction strategies. For example:

- Reductive amination : Use LiAlH₄ in THF to reduce nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-dihydrobenzodioxine derivatives), achieving ~60% yields under inert atmospheres .

- Pummerer-type cyclization : Employ arylacetamides with sulfinyl groups in acetic acid/methanol mixtures to form tetrahydroisoquinoline cores, requiring purification via silica column chromatography .

- Catalytic hydrogenation : Palladium-carbon (Pd/C) with HCl in H₂ atmospheres for debenzylation or deprotection steps, yielding ~50% after 48 hours .

Optimization Tips : Adjust solvent polarity (e.g., THF vs. ethanol), catalyst loading, and reaction time to improve yields. Monitor intermediates via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of synthesized 8-chloro-6-methyl-tetrahydroisoquinoline derivatives?

Methodological Answer:

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Methodological Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, comparing IC₅₀ values against controls .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution methods .

- Enzyme inhibition : Test affinity for monoamine oxidases (MAOs) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How does the chain length or substitution pattern of alkyl/aryl groups affect the compound's bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., C6-C17 alkyl chains, halogenated aryl groups) and compare bioactivity. For example:

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can contradictory data in synthetic yields or biological outcomes be resolved?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (e.g., inert gas purity, catalyst batch) and biological assay protocols .

- Data normalization : Use internal standards (e.g., deuterated solvents in NMR) or control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .

- Meta-analysis : Compare results across studies using databases like SciFinder or Reaxys to identify trends (e.g., higher yields in polar aprotic solvents) .

Q. What advanced analytical techniques are critical for characterizing stereoisomers or degradation products?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- LC-MS/MS : Identify degradation products under stress conditions (e.g., heat, UV light) and quantify impurities at ppm levels .

- Dynamic NMR : Study conformational dynamics of the tetrahydroisoquinoline ring at variable temperatures .

Q. How can researchers optimize the compound's solubility and stability for in vivo studies?

Methodological Answer:

- Salt formation : Synthesize hydrochloride salts (common for tetrahydroisoquinolines) to improve aqueous solubility .

- Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance bioavailability .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. What gaps exist in the current literature on this compound, and how can they be addressed?

Key Gaps :

- Limited data on long-chain (C6-C17) derivatives and their pharmacokinetic profiles .

- Unresolved stereochemical effects on antifungal activity .

Research Directions : - Perform in silico ADMET predictions followed by rodent pharmacokinetic studies .

- Synthesize enantiomerically pure analogs via asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.